
Azetidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine-2,4-dione is a four-membered nitrogen-containing heterocycle, also known as a β-lactam. This compound is characterized by its strained ring structure, which imparts unique reactivity and stability. This compound and its derivatives have garnered significant attention in medicinal chemistry due to their biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azetidine-2,4-dione can be synthesized through various methods. One common approach involves the Staudinger ketene-imine cycloaddition reaction. This method entails the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base . Another method involves the photochemical reaction of N-formyl-α-oxoamides, which yields 3-hydroxyazetidine-2,4-diones .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of oxalyl chloride for ketene generation in a one-pot reaction at room temperature has been shown to be effective in producing this compound with high diastereoselectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Azetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly with primary aliphatic amines, forming malonamide linkages.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Primary aliphatic amines are commonly used in substitution reactions, often under mild conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Malonamide linkages.
Wissenschaftliche Forschungsanwendungen
Azetidine-2,4-dione has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of azetidine-2,4-dione primarily involves its role as an acylating agent. It targets serine proteases, such as human leukocyte elastase, by acylating the active site serine residue. This acylation leads to the inhibition of the enzyme’s activity, thereby modulating inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Azetidine-2-one: Another four-membered nitrogen-containing heterocycle, known for its use in antibiotics like penicillin and cephalosporin.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain compared to azetidine-2,4-dione.
Indoline: A bicyclic compound with a nitrogen atom in one of the rings, used in various medicinal applications.
Uniqueness: this compound stands out due to its significant ring strain, which imparts unique reactivity and stability. This makes it a valuable scaffold in medicinal chemistry for designing inhibitors and other bioactive molecules .
Eigenschaften
CAS-Nummer |
4475-32-5 |
|---|---|
Molekularformel |
C3H3NO2 |
Molekulargewicht |
85.06 g/mol |
IUPAC-Name |
azetidine-2,4-dione |
InChI |
InChI=1S/C3H3NO2/c5-2-1-3(6)4-2/h1H2,(H,4,5,6) |
InChI-Schlüssel |
WBTCPVUCKKBWBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


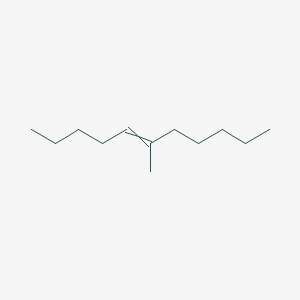
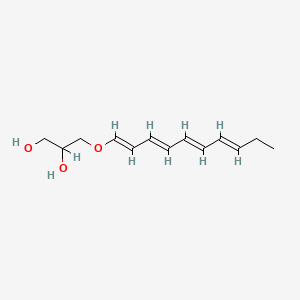
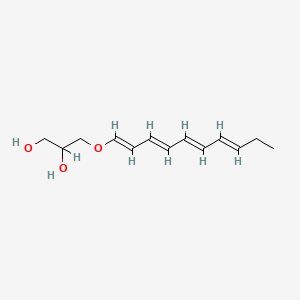
![Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B14162990.png)
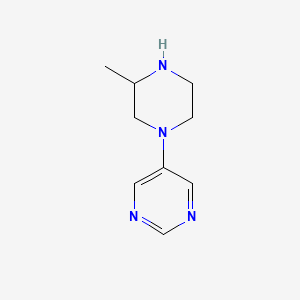

![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162997.png)
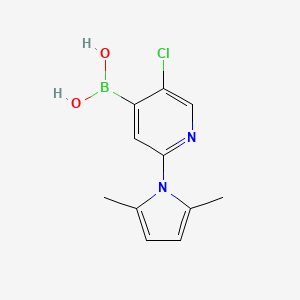
![2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B14163005.png)
![3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine](/img/structure/B14163011.png)
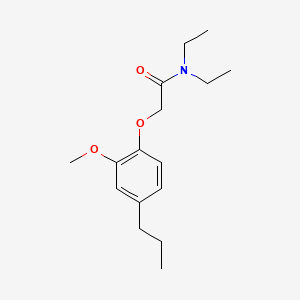
![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14163029.png)
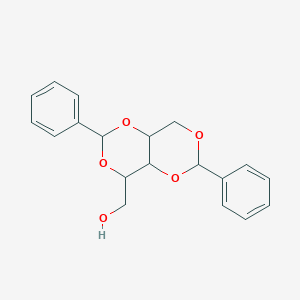
![1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol](/img/structure/B14163041.png)
